5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride
CAS No.: 30709-62-7
Cat. No.: VC2918521
Molecular Formula: C8H15ClN2S
Molecular Weight: 206.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30709-62-7 |
---|---|
Molecular Formula | C8H15ClN2S |
Molecular Weight | 206.74 g/mol |
IUPAC Name | 5-ethyl-4-propyl-1,3-thiazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H |
Standard InChI Key | RMQOKAGCCHYXBS-UHFFFAOYSA-N |
SMILES | CCCC1=C(SC(=N1)N)CC.Cl |
Canonical SMILES | CCCC1=C(SC(=N1)N)CC.Cl |
Introduction
Chemical Identity and Properties
5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride is a heterocyclic organic compound featuring a thiazole ring with ethyl and propyl substituents at positions 5 and 4, respectively, and an amine group at position 2, formulated as a hydrochloride salt. The thiazole ring, containing both sulfur and nitrogen atoms in a five-membered structure, serves as the core architectural element of this molecule. The substitution pattern, particularly the ethyl and propyl groups, significantly influences the compound's chemical reactivity, physical properties, and potential biological interactions.
Physical and Chemical Parameters
The compound exhibits distinctive chemical properties that define its behavior in various research and application contexts. These properties are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 30709-62-7 |
Molecular Formula | C₈H₁₅ClN₂S |
Molecular Weight | 206.74 g/mol |
IUPAC Name | 5-ethyl-4-propyl-1,3-thiazol-2-amine;hydrochloride |
Physical State | Liquid |
Standard InChI | InChI=1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H |
Standard InChIKey | RMQOKAGCCHYXBS-UHFFFAOYSA-N |
SMILES | CCCC1=C(SC(=N1)N)CC.Cl |
Purity (typical) | 99.0% |
The free base form of this compound (without the hydrochloride) has a CAS number of 30709-63-8, a molecular weight of 170.275 g/mol, and a molecular formula of C₈H₁₄N₂S .
Structural Characteristics
The structure of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride features several key elements that determine its chemical behavior and potential applications. The thiazole core provides a rigid, planar framework with heteroatoms that can participate in hydrogen bonding and other molecular interactions. The amine group at position 2 serves as a potential hydrogen bond donor, while the nitrogen atom in the thiazole ring can function as a hydrogen bond acceptor.
Structure-Activity Relationships
The ethyl substituent at position 5 and the propyl group at position 4 contribute to the compound's lipophilicity and steric profile, which may influence its interaction with biological targets. These alkyl groups likely affect the electron distribution within the thiazole ring, potentially modifying the reactivity of the heterocyclic system. The hydrochloride salt formation improves water solubility compared to the free base, enhancing its utility in aqueous experimental conditions.
Applications in Research and Development
5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride has potential applications across multiple disciplines, particularly in organic synthesis and biological research.
Role in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The thiazole scaffold is found in numerous biologically active compounds, making derivatives like 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride important building blocks for creating molecules with potential pharmaceutical applications.
Biochemical Research Applications
In biochemical research, particularly proteomics, this compound may have significant utility. The thiazole ring can form hydrogen bonds and other interactions with biomolecular targets such as enzymes or receptors, potentially modulating their activity and leading to various biological effects. These interactions provide a foundation for studying biological systems and developing new pharmaceutical agents.
Research Findings
Research on 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride is currently limited, but its structural features suggest several areas of potential interest to researchers.
Structure-Based Drug Design
The compound's unique structure and reactivity make it a valuable tool in structure-based drug design. The thiazole moiety appears in various pharmaceutically active compounds, suggesting that derivatives like 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride could serve as scaffolds for developing new therapeutic agents.
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